molecular formula C15H14O3 B10853569 Tupichinol C

Tupichinol C

Cat. No.: B10853569
M. Wt: 242.27 g/mol
InChI Key: YXMLGIGHGPSEKA-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tupichinol C is a flavonoid compound isolated from the plant Tupistra chinensis . Flavonoids are a class of plant secondary metabolites known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic properties and its role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of flavonoids like Tupichinol C often involves complex organic reactions. One notable method is the Cu-catalyzed kinetic resolution of chromenes, which allows for the efficient production of chiral flavan-3-ols . This method features a one-step synthesis process that ensures high enantiomeric excess and yield.

Industrial Production Methods

Industrial production of this compound typically involves extraction from natural sources, such as Tupistra chinensis. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Tupichinol C undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydroflavonoids.

Scientific Research Applications

Tupichinol C has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tupichinol C involves its interaction with various molecular targets and pathways. It has been shown to inhibit the secretion of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α . This inhibition is achieved through the down-regulation of gene transcriptions related to the PI3K-Akt signaling pathway and the tumor necrosis factor signaling pathway.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tupichinol C is unique due to its specific molecular structure and the distinct biological activities it exhibits. Compared to other flavonoids, this compound has shown a higher potency in certain biological assays, making it a valuable compound for further research and development .

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

(2R)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol

InChI

InChI=1S/C15H14O3/c16-12-5-1-10(2-6-12)14-8-4-11-3-7-13(17)9-15(11)18-14/h1-3,5-7,9,14,16-17H,4,8H2/t14-/m1/s1

InChI Key

YXMLGIGHGPSEKA-CQSZACIVSA-N

Isomeric SMILES

C1CC2=C(C=C(C=C2)O)O[C@H]1C3=CC=C(C=C3)O

Canonical SMILES

C1CC2=C(C=C(C=C2)O)OC1C3=CC=C(C=C3)O

Origin of Product

United States

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